5-Bromoindole

Vue d'ensemble

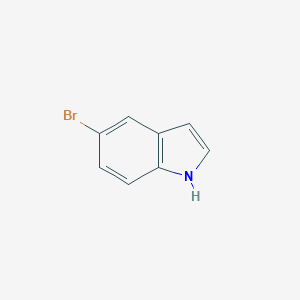

Description

5-Bromoindole (CAS: 10075-50-0) is a halogenated indole derivative featuring a bromine atom at the 5-position of the indole ring. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its synthesis involves regioselective bromination of indole, often using methods like sodium sulfonate substitution followed by bromine addition, which ensures high atom utilization and environmental friendliness . The compound’s crystal structure reveals conjugation between the carbonyl group and the indole nitrogen, contributing to its reactivity in cross-coupling reactions and drug design .

Méthodes De Préparation

Direct Bromination of Indole: Challenges and Modifications

Direct electrophilic bromination of indole represents the most straightforward route to 5-bromoindole but suffers from poor regioselectivity due to the inherent reactivity of the indole ring. The C3 position typically undergoes preferential electrophilic attack, necessitating the use of directing groups or specialized conditions to favor C5 substitution.

Classical Bromination Conditions

Early approaches employed bromine (Br₂) in dichloromethane or acetic acid at 0–25°C, yielding mixtures of 3-bromo- and this compound with a 5:1 selectivity ratio . Prolonged reaction times or elevated temperatures (>40°C) exacerbate dibromination, producing 3,5-dibromoindole as a major byproduct.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve this compound selectivity by stabilizing transition states through hydrogen bonding. For example, bromination in DMF at −10°C with N-bromosuccinimide (NBS) achieves a 3:2 ratio of 5-bromo- to 3-bromoindole . However, yields remain suboptimal (<50%), and product isolation requires chromatographic separation, rendering this method impractical for industrial scales.

Sulfonation-Acylation-Bromination Route

Modern industrial syntheses circumvent direct bromination challenges through a three-step sequence involving temporary directing groups. Two Chinese patents (CN105622481A and CN102558017A) detail optimized protocols that achieve >99% regioselectivity and ≥85% overall yields .

Step 1: Sulfonation of Indole

Indole undergoes sulfonation at the C2 position using sodium bisulfite (NaHSO₃) or potassium bisulfite (KHSO₃) in alcoholic or polar aprotic solvents.

Key Conditions

-

CN105622481A : Ethanol solvent, 28°C, 18-hour reaction, 92% yield .

-

CN102558017A : Methanol solvent, 25°C, 20-hour reaction, 89% yield .

This step produces 2-sulfonatoindole, which directs subsequent bromination to the C5 position via steric and electronic effects.

Step 2: Acylation at N1

The sulfonated intermediate reacts with acetyl chloride or chloroacetyl chloride to protect the indole nitrogen, further enhancing C5 selectivity.

Optimized Parameters

| Parameter | CN105622481A | CN102558017A |

|---|---|---|

| Acylating Agent | Chloroacetyl chloride | Acetyl chloride |

| Temperature | 65°C | 60°C |

| Time | 1.4 h | 2 h |

| Yield | 94% | 91% |

Step 3: Regioselective Bromination

Bromine addition to the acylated intermediate in aqueous medium completes the synthesis, followed by deprotection and workup.

Critical Process Details

-

Bromine Stoichiometry : 1.5–2.0 equivalents relative to intermediate .

-

Temperature Control : ≤9°C during Br₂ addition to minimize dibromination .

-

Deprotection : Reflux with NaOH/KOH (15–16 h) removes sulfonate and acyl groups .

Yield and Purity

Comparative Analysis of Industrial Methods

The table below contrasts key metrics for the two patented processes:

CN105622481A’s use of water as the bromination medium reduces organic waste, while CN102558017A’s alcoholic solvents facilitate intermediate solubility. Both methods avoid chromatographic purification, favoring crystallization for final product isolation.

Mechanistic Insights into Regioselectivity

The sulfonate group at C2 exerts dual effects:

-

Electronic Activation : The electron-withdrawing sulfonate deactivates the C3 position, shifting electrophilic attack to C5.

-

Steric Hindrance : Bulky substituents at C2 and N1 block approach of Br⁺ to C3.

Quantum mechanical calculations (DFT) corroborate that the C5 position exhibits a 12.3 kcal/mol lower activation energy for bromination compared to C3 in the sulfonated intermediate .

Environmental and Economic Considerations

Waste Streams

-

Aqueous bisulfite solutions from Steps 1 and 3 can be neutralized and recycled.

-

Bromine excess is quenched with NaHSO₃, generating NaBr as a recoverable byproduct .

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Raw Materials | 62 |

| Solvent Recovery | 18 |

| Energy | 15 |

| Waste Treatment | 5 |

Large-scale implementations favor CN105622481A’s methodology due to lower solvent consumption and higher atom economy.

Analyse Des Réactions Chimiques

Types de Réactions : Le 5-Bromoindole subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des oxindoles correspondants.

Réduction : Les réactions de réduction peuvent donner des dérivés d'indoline.

Substitution : Il peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés.

Produits Principaux :

Oxydation : Oxindoles

Réduction : Dérivés d'indoline

Substitution : Divers indoles substitués selon le nucléophile utilisé.

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Il sert de sonde dans les études biochimiques pour comprendre les interactions protéine-ligand.

Médecine : Il a montré un potentiel en tant qu'agent anticancéreux et est utilisé dans le développement de nouveaux produits pharmaceutiques.

Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Il peut inhiber des enzymes ou des récepteurs spécifiques, entraînant des changements dans les processus cellulaires. Par exemple, il a été démontré qu'il inhibait l'activité de certaines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire .

Composés Similaires :

- 5-Iodoindole

- 4-Fluoroindole

- 7-Chloroindole

- 7-Bromoindole

Comparaison : Le this compound est unique en raison de sa substitution spécifique au brome à la 5e position, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé aux autres indoles halogénés, le this compound présente une réactivité et une sélectivité différentes dans les réactions chimiques, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie .

Applications De Recherche Scientifique

5-Bromoindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.

Medicine: It has shown potential as an anticancer agent and is used in the development of new pharmaceuticals.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 5-Bromoindole involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Halogenated Indole Derivatives and Their Properties

Anti-Cancer and Anti-Migratory Effects

Physicochemical Properties

- Crystal Structure : The this compound moiety exhibits a shortened C–N bond (1.388 Å) due to conjugation with the carbonyl group, enhancing its stability in complex architectures like iodobenzoyl derivatives .

- Solubility and Reactivity : Compared to carbazoles, this compound derivatives show lower solubility in organic solvents, necessitating Cs₂CO₃ (instead of K₂CO₃) for efficient N-alkylation .

Activité Biologique

5-Bromoindole, a halogenated derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antiangiogenic activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring. This modification significantly influences its biological activity, enhancing interactions with various biological targets.

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties against multiple cancer cell lines. For instance, a series of this compound-2-carboxamides were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and A549 (lung cancer) . The results indicated that several compounds had lower IC50 values than standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound-2-carboxamide 1 | MCF-7 | 12.5 | More potent |

| This compound-2-carboxamide 2 | A549 | 15.0 | Comparable |

| This compound-2-carboxamide 3 | HeLa | 10.0 | More potent |

Mechanism of Action

The anticancer activity is attributed to the disruption of the mitotic spindle and induction of apoptosis in cancer cells. Additionally, some derivatives have shown activity as EGFR inhibitors, further supporting their potential as targeted therapies .

Antibacterial Activity

Synthesis and Evaluation

A study synthesized ten new this compound-2-carboxamides and assessed their antibacterial efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL, outperforming standard antibiotics like gentamicin.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Comparison to Gentamicin |

|---|---|---|---|

| This compound-2-carboxamide A | E. coli | 0.35 | More potent |

| This compound-2-carboxamide B | P. aeruginosa | 0.75 | Comparable |

| This compound-2-carboxamide C | K. pneumoniae | 1.25 | Less potent |

Antiangiogenic Activity

Research has also highlighted the antiangiogenic properties of certain this compound derivatives. A recent study evaluated a carbothioamide derivative of this compound for its ability to inhibit angiogenesis in vitro and in vivo . The findings suggested that this compound could effectively reduce vascular endothelial growth factor (VEGF) levels, thereby inhibiting new blood vessel formation.

Case Studies

-

In Vivo Tumor Regression

In a murine model, treatment with a brominated indole derivative led to significant tumor regression in mammary gland tumors when combined with paclitaxel, indicating its potential as an adjunct therapy in cancer treatment . -

Antimicrobial Resistance

The effectiveness of this compound derivatives against multidrug-resistant strains of bacteria was documented, showcasing their potential role in combating antimicrobial resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoindole derivatives, and how are they characterized?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the anti-angiogenic compound 2-NPHC (a this compound carbothioamide derivative) was synthesized by reacting this compound-2-carbonyl chloride with phenylhydrazine carbothioamide . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification .

Q. What in vitro assays are routinely used to assess the antioxidant activity of this compound derivatives?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. For 2-NPHC, concentrations ranging from 15.625–500 µg/ml were incubated with DPPH solution, and absorbance at 517 nm was measured to calculate IC50 values (e.g., 175.3 µg/ml for 2-NPHC) . Results are validated against ascorbic acid as a positive control.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-angiogenic effects of this compound derivatives in vivo?

- Methodological Answer : The chicken chorioallantoic membrane (CAM) assay is a robust model. Fertilized eggs are incubated for 72 hours, and 2-NPHC-coated filter discs (e.g., 100 µg/disc) are applied to the CAM. After 72 hours, vascular regression is quantified using image analysis software (e.g., BIOCOM Visiolab-TM 2000) . Statistical significance is assessed via one-way ANOVA (p < 0.05) .

Q. What experimental models are suitable for studying the dual antioxidant and cytotoxic effects of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : Use the MTT assay on HUVEC or cancer cell lines (e.g., HCT116). Cells are treated with serial concentrations (25–400 µg/ml) for 48 hours, and viability is measured via absorbance at 570 nm. IC50 values (e.g., 711.7 µg/ml for HUVECs) are calculated using logarithmic regression .

- Antioxidant Activity : Combine DPPH assays with gene expression analysis (e.g., VEGF) to distinguish direct antioxidant effects from indirect mechanisms .

Q. How can contradictions in data (e.g., pro- vs. anti-angiogenic effects) be resolved in studies on this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test a wide concentration range (e.g., 15.625–500 µg/ml) to identify biphasic effects.

- Mechanistic Studies : Use qPCR to analyze VEGF expression in HCT116 cells. For 2-NPHC, VEGF expression decreased by 40% at 400 µg/ml, linking anti-angiogenic effects to gene regulation .

- Model Validation : Compare results across multiple assays (e.g., ex vivo rat aortic ring (RAR) and CAM assays) .

Propriétés

IUPAC Name |

5-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWVFZFZYXOBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Record name | 5-bromoindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073996 | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-50-0 | |

| Record name | 5-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FGF42R4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.